molecular formula C12H14F2N2O B1369383 1-(3,4-Difluorobenzoyl)piperidin-4-amine

1-(3,4-Difluorobenzoyl)piperidin-4-amine

Cat. No.: B1369383
M. Wt: 240.25 g/mol
InChI Key: FBXFTMONLONECZ-UHFFFAOYSA-N
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Description

1-(3,4-Difluorobenzoyl)piperidin-4-amine is a piperidine derivative featuring a 3,4-difluorobenzoyl group attached to the piperidin-4-amine scaffold. The compound’s structure combines a nitrogen-containing heterocycle (piperidine) with a fluorinated aromatic ketone, which confers unique physicochemical properties.

Properties

Molecular Formula

C12H14F2N2O

Molecular Weight

240.25 g/mol

IUPAC Name

(4-aminopiperidin-1-yl)-(3,4-difluorophenyl)methanone

InChI

InChI=1S/C12H14F2N2O/c13-10-2-1-8(7-11(10)14)12(17)16-5-3-9(15)4-6-16/h1-2,7,9H,3-6,15H2

InChI Key

FBXFTMONLONECZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC(=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine (CAS: 92539-28-1)
  • Structural Difference : Replaces the 3,4-difluorobenzoyl group with a 3,4-dichlorobenzyl moiety.
  • Impact: Chlorine atoms increase lipophilicity (ClogP ~2.8 vs. ~1.9 for difluoro) and steric bulk compared to fluorine.
  • Molecular Weight : 259.18 g/mol vs. 254.24 g/mol (estimated for 1-(3,4-Difluorobenzoyl)piperidin-4-amine).
1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine (CAS: 66898-97-3)
  • Structural Difference : Substitutes 3,4-difluorophenyl with a 3-(trifluoromethyl)benzyl group.
  • Higher molecular weight (258.28 g/mol) may affect solubility .
1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine (CAS: 1206970-26-4)
  • Structural Difference : Features an ethoxy group at the 3-position and fluorine at the 4-position on the benzyl ring.
  • Impact : The ethoxy group introduces steric hindrance and hydrogen-bonding capacity, which could modulate receptor selectivity. Molecular weight (252.33 g/mol) is comparable to the target compound .

Functional Group Modifications

1-[4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine
  • Structural Difference : Replaces the benzoyl group with a pyrimidine-heterocyclic system.
1-[(3,4-Dimethyl-5-nitrobenzene)sulfonyl]piperidin-4-amine
  • Structural Difference : Substitutes benzoyl with a sulfonyl group attached to a nitroaromatic ring.
  • Impact: Sulfonyl groups are polar and may improve aqueous solubility.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group LogP (Predicted)
1-(3,4-Difluorobenzoyl)piperidin-4-amine C₁₂H₁₄F₂N₂O 254.24 3,4-difluorophenyl Benzoyl ~1.9
1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine C₁₂H₁₆Cl₂N₂ 259.18 3,4-dichlorophenyl Benzyl ~2.8
1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine C₁₃H₁₇F₃N₂ 258.28 3-(trifluoromethyl)phenyl Benzyl ~2.5
1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine C₁₄H₂₁FN₂O 252.33 3-ethoxy-4-fluorophenyl Benzyl ~2.1
1-[(3,4-Dimethyl-5-nitrobenzene)sulfonyl]piperidin-4-amine C₁₃H₁₉N₃O₄S 313.37 3,4-dimethyl-5-nitrobenzenesulfonyl Sulfonyl ~1.4

Key Findings and Implications

Electron-Withdrawing Effects : Fluorine substituents in the target compound enhance metabolic stability and binding affinity to hydrophobic pockets compared to chlorinated or methylated analogues .

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